1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo(b)thiophene moiety, a tert-butylamino group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Propanol Backbone: This step may involve nucleophilic substitution reactions where the benzo(b)thiophene is reacted with a suitable halopropanol derivative.
Introduction of the tert-Butylamino Group: This can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the benzo(b)thiophene moiety or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzo(b)thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, possibly as a drug candidate.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzo(b)thien-3-yloxy)-3-(dimethylamino)-2-propanol hydrochloride
- 1-(Benzo(b)thien-3-yloxy)-3-(ethylamino)-2-propanol hydrochloride
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride is unique due to the presence of the tert-butylamino group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
75510-51-9 |
---|---|
Molekularformel |
C15H22ClNO2S |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yloxy)-3-(tert-butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-15(2,3)16-8-11(17)9-18-13-10-19-14-7-5-4-6-12(13)14;/h4-7,10-11,16-17H,8-9H2,1-3H3;1H |
InChI-Schlüssel |
VXFMJXIUVBZTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.